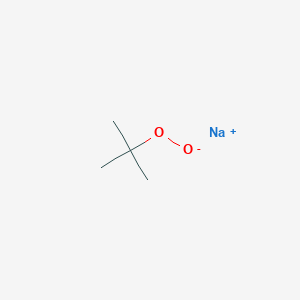

(tert-Butylperoxy) sodium

Description

(tert-Butylperoxy) sodium, an alkali metal salt of tert-butyl hydroperoxide, is a hygroscopic and inherently unstable compound. Its synthesis and structural characterization have been challenging due to its sensitivity to moisture and tendency to decompose, as evidenced by the absence of X-ray diffraction data for unsolvated forms . The compound’s reactivity stems from the tert-butylperoxy (OOtBu⁻) anion, which participates in radical-mediated processes, such as polymerization and crosslinking, but requires careful handling to avoid unintended decomposition .

Properties

CAS No. |

13250-54-9 |

|---|---|

Molecular Formula |

C4H9NaO2 |

Molecular Weight |

112.1 g/mol |

IUPAC Name |

sodium;2-methyl-2-oxidooxypropane |

InChI |

InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |

InChI Key |

PLWUSUOYTVTTNH-UHFFFAOYSA-M |

SMILES |

CC(C)(C)O[O-].[Na+] |

Isomeric SMILES |

CC(C)(C)O[O-].[Na+] |

Canonical SMILES |

CC(C)(C)O[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Sodium tert-butyl peroxide participates in transition metal-catalyzed oxidations, generating tert-butylperoxy radicals (t-BuOO- ) critical for C–H activation:

Key Reaction Pathways

-

Allylic Oxidation:

Dirhodium(II) caprolactamate catalyzes allylic C–H oxidation of olefins to ketones using NaOOt-Bu .

Example: Cyclohexene → Cyclohexenone (4324–4334 isolated yields) . -

Oxidative Mannich Reaction:

NaOOt-Bu enables α-C–H functionalization of N,N-dialkylanilines to form iminium ions, which undergo nucleophilic trapping .

Mechanism: Rate-determining single-electron transfer (SET) generates t-BuOO- , followed by irreversible C–H cleavage .

Radical-Mediated Processes

NaOOt-Bu decomposes under catalysis (e.g., Cu, Fe, Co salts) to produce t-BuOO- , initiating radical chain reactions:

| Catalyst | Application | Efficiency |

|---|---|---|

| Rh₂(cap)₄ | Allylic oxidation | >90% |

| Bi-picolinic acid | Benzylic ketone synthesis | 85–92% |

| Co(OAc)₂ | Oxidative coupling reactions | 78–88% |

Notable Finding :

Copper salts enable dual pathways:

-

TBHP → t-BuOO- (dominant).

-

O₂-mediated oxidation (minor).

Stability and Handling

-

Thermal Stability: Decomposes above 50°C, requiring temperature-controlled storage .

-

Solubility: Prefers polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .

-

Safety: Releases O₂ under acidic conditions; incompatible with strong reducing agents .

Comparative Performance in Oxidation

| Substrate | Product | Catalyst | NaOOt-Bu Efficiency |

|---|---|---|---|

| Ethylbenzene | Acetophenone | RuCl₂(PPh₃)₃ | 98% |

| N,N-Dimethylaniline | Iminium ion | CuBr | 89% |

| Cyclooctene | Cyclooctenone | Rh₂(cap)₄ | 94% |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition

(tert-Butylperoxy) sodium exhibits lower thermal stability compared to other tert-butyl peroxides. For instance, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane and dicumyl peroxide demonstrate slower decomposition rates, making them more suitable for high-temperature industrial processes like polymer crosslinking . A comparative analysis of half-life temperatures (Table 1) illustrates this disparity:

The instability of (tert-Butylperoxy) sodium restricts its use in reactive extrusion or high-heat environments, where alternatives like dilauroyl peroxide (LP) or dimyristyl peroxydicarbonate (PODIC C126) are preferred for polypropylene modification .

Reactivity in Polymer Chemistry

- tert-Butylperoxy benzoate (CAS 614-45-9): Used as a radical initiator in styrene polymerization, leveraging its balanced reactivity and moderate decomposition rate .

- tert-Butyl peroxy-2-ethylhexanoate (BEC): Demonstrates superior efficiency in generating long-chain branching (LCB) in polypropylene at 240°C, outperforming (tert-Butylperoxy) sodium in melt-strength enhancement .

- Dilauroyl peroxide (LP) : Achieves higher LCB content in polypropylene with minimal degradation, attributed to its controlled radical release kinetics .

In contrast, (tert-Butylperoxy) sodium’s hygroscopicity and rapid decomposition limit its utility in polymer systems requiring prolonged radical availability.

Handling and Compatibility

(tert-Butylperoxy) sodium shares incompatibility with strong acids, bases, and reducing agents, similar to tert-butyl hydroperoxide and tert-butyl acetate . For example:

- Exposure to sodium hydroxide (NaOH) triggers violent decomposition, a trait common to alkali metal peroxides .

- Storage requirements for (tert-Butylperoxy) sodium align with those for organic peroxides like 2,2-di-(tert-butylperoxy)butane, necessitating temperature-controlled environments (<25°C) and isolation from metals or organic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.